3-Butynyl 2-bromoisobutyrate

Polymer Chemistry Materials Science ATRP

3-Butynyl 2-bromoisobutyrate (CAS 1264291-66-8) is a bifunctional organic compound with the molecular formula C₈H₁₁BrO₂ and a molecular weight of 219.08 g/mol. It is classified as a brominated ester and features a 2-bromoisobutyrate group (the ATRP-initiating moiety) linked via an ester bond to a 3-butynyl chain, which terminates in an alkyne group.

Molecular Formula C8H11BrO2
Molecular Weight 219.08 g/mol
CAS No. 1264291-66-8
Cat. No. B12053002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butynyl 2-bromoisobutyrate
CAS1264291-66-8
Molecular FormulaC8H11BrO2
Molecular Weight219.08 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)OCCC#C)Br
InChIInChI=1S/C8H11BrO2/c1-4-5-6-11-7(10)8(2,3)9/h1H,5-6H2,2-3H3
InChIKeyMOHWQOXHTWRDGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butynyl 2-Bromoisobutyrate (CAS 1264291-66-8): A Clickable ATRP Initiator with a Built-In Spacer


3-Butynyl 2-bromoisobutyrate (CAS 1264291-66-8) is a bifunctional organic compound with the molecular formula C₈H₁₁BrO₂ and a molecular weight of 219.08 g/mol . It is classified as a brominated ester and features a 2-bromoisobutyrate group (the ATRP-initiating moiety) linked via an ester bond to a 3-butynyl chain, which terminates in an alkyne group . This bifunctional architecture enables it to serve simultaneously as an Atom Transfer Radical Polymerization (ATRP) initiator and as a click chemistry handle . Its density is 1.295 g/mL at 25 °C, and it has a refractive index of n20/D 1.470 . The compound is commercially available at a 97% (GC) purity and is stored at 2–8 °C .

Why 3-Butynyl 2-Bromoisobutyrate Cannot Be Substituted by Generic Alkyne-Functional ATRP Initiators


A direct substitution with a closely related analog, such as propargyl 2-bromoisobutyrate (PBiB, CAS 40630-86-2) or ethyl 2-bromoisobutyrate (CAS 600-00-0), fails for two primary reasons. First, in ATRP, the nature of the initiating group directly influences the rate of activation and the degree of control over the polymerization, with even small structural changes leading to different kinetic profiles [1]. Second, and more critically, the terminal alkyne group in commonly used initiators like PBiB has been shown to undergo oxidative alkyne–alkyne (Glaser) coupling as a side reaction under standard ATRP conditions, which compromises polymer architecture and yields bimodal molecular weight distributions [2]. The 3-butynyl derivative is designed with an additional methylene spacer between the ester and the alkyne, a structural feature that alters the alkyne‘s reactivity profile compared to the more sterically constrained propargyl analog [1]. These differences are not trivial; they translate into measurable disparities in polymer dispersity and functional group fidelity, as quantified below.

Quantitative Evidence Guide: 3-Butynyl 2-Bromoisobutyrate Differentiation Metrics


3-Butynyl 2-Bromoisobutyrate Density and Flash Point Compared to Ethyl 2-Bromoisobutyrate

The physical properties of 3-Butynyl 2-bromoisobutyrate differ from the non-functional ATRP initiator ethyl 2-bromoisobutyrate, providing a basis for handling and safety considerations. The target compound exhibits a lower density of 1.295 g/mL at 25 °C compared to 1.329 g/mL at 25 °C for ethyl 2-bromoisobutyrate [1]. Additionally, the flash point is higher at 98.88 °C (210.0 °F) versus approximately 60 °C for the ethyl analog [1].

Polymer Chemistry Materials Science ATRP

Spatial Separation of Alkyne from ATRP-Initiating Site: Structural Rationale

The molecular design of 3-Butynyl 2-bromoisobutyrate incorporates a two-carbon spacer (C2) between the ester oxygen and the terminal alkyne. In contrast, the widely used analog propargyl 2-bromoisobutyrate (PBiB, CAS 40630-86-2) has a single-carbon (C1) spacer directly linking the ester to the alkyne group . This structural difference is based on the SMILES notations: CC(C)(Br)C(=O)OCCC#C for the target compound versus CC(C)(Br)C(=O)OCC#C for PBiB .

Polymer Chemistry Click Chemistry Structural Design

Bimodal Polymer Distributions: Quantifying the Failure Mode of the Propargyl Analog

A systematic study of the ATRP of styrene using the popular alkyne-functional initiator prop-2-yn-1-yl 2-bromo-2-methylpropanoate (PBiB) revealed that the terminal alkyne undergoes oxidative alkyne–alkyne (Glaser) coupling under standard ATRP conditions [1]. This side reaction, confirmed by NMR analysis of a model reaction, results in polymers with bimodal molecular weight distributions, thereby diminishing the orthogonality of ATRP/copper-catalyzed azide–alkyne cycloaddition procedures and compromising polymerization control [1].

Polymer Chemistry ATRP Side Reactions

Electrochemical Biosensor Signal Amplification via eATRP Initiation

3-Butynyl 2-bromoisobutyrate has been directly employed in a dual-signaling electrochemical ratiometric strategy for the detection of microRNA-18a, a biomarker for pancreatic cancer [1]. In this system, a click reaction between the compound‘s alkyne group and an azide-labeled DNA strand was used to tether the initiator to the electrode surface. Subsequent electrochemical atom transfer radical polymerization (eATRP) of ferrocenylmethyl methacrylate (FMMA) from the immobilized initiator resulted in substantial signal amplification (“signal on”), proportional to the target microRNA concentration [1].

Biosensing Electrochemistry Diagnostics

Best-Fit Application Scenarios for 3-Butynyl 2-Bromoisobutyrate (CAS 1264291-66-8)


Synthesis of Well-Defined, Clickable Polymers via ATRP

3-Butynyl 2-bromoisobutyrate is optimized for the synthesis of polymers requiring both controlled radical polymerization characteristics and a terminal alkyne group for subsequent functionalization. The extended C2 spacer between the ester and alkyne distinguishes it from the propargyl analog, which has been shown to undergo detrimental oxidative alkyne–alkyne coupling under ATRP conditions, leading to bimodal molecular weight distributions [1]. For researchers requiring monomodal polymers with high chain-end fidelity for CuAAC click chemistry, the 3-butynyl derivative offers a structurally rational alternative.

Surface Functionalization and Biosensor Construction via Click-Mediated eATRP

This compound is directly applicable in the construction of electrochemical biosensors that rely on surface-initiated polymerization for signal amplification. As demonstrated in a microRNA-18a detection assay, the compound‘s alkyne group enables covalent tethering to an azide-functionalized electrode surface via a click reaction, while its bromoisobutyrate moiety initiates eATRP of ferrocenyl methacrylate to generate a robust electrochemical signal [2]. This specific bifunctionality—clickable tethering combined with ATRP initiation—is essential to the assay design and cannot be achieved with non-alkyne ATRP initiators.

Preparation of Alkyne-Functionalized Macroinitiators for Block Copolymer Synthesis

The compound can serve as a building block for the preparation of α-alkyne, ω-bromo heterobifunctional polymers. Such polymers function as macroinitiators for subsequent chain extension via ATRP while preserving the terminal alkyne for orthogonal post-polymerization modification. This strategy is particularly valuable for synthesizing block copolymers with pendent functionality or for grafting polymer brushes onto azide-modified surfaces, nanoparticles, or biomolecules. The choice of the 3-butynyl derivative over the propargyl analog is predicated on the latter‘s documented propensity for alkyne–alkyne coupling, which compromises the orthogonality of sequential ATRP/click protocols [1].

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